molecular formula C15H11FN2O2 B2562489 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile CAS No. 477890-35-0

2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B2562489
CAS No.: 477890-35-0
M. Wt: 270.263
InChI Key: VJYABFBTGGSNRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a (3 + 2)-cycloaddition with various aldehydes and ketones . This work represents the first application of gem-difluorine substituents as an unconventional donor group for activating cyclopropane substrates in catalytic cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropane ring substituted with two acetyl groups, a 4-fluorophenyl group, and two cyano groups. The exact crystal structure of this compound is not available, but a similar compound, 2-benzoyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile, has been studied .

Scientific Research Applications

Synthesis of Medicinal Compounds

Cyclopropane derivatives serve as key intermediates in the synthesis of various medicinal compounds. For instance, the synthesis of (+)- and (−)-milnaciprans and their conformationally restricted analogs involves cyclopropane derivatives as crucial intermediates (Shuto et al., 1996). These analogs are designed based on the structural features of the cyclopropane ring, providing conformationally restricted structures that may exhibit potent NMDA receptor antagonist activity (Shuto et al., 1996).

Fluorophore Development

Cyclopropane derivatives with fluorine substitutions have also been explored for the development of novel fluorophores. For example, push-pull fluorophores based on imidazole-4,5-dicarbonitrile structures exhibit significant spectral properties in solution and polymer matrices, highlighting the role of cyclopropane derivatives in materials science (Danko et al., 2011).

Chemical Synthesis and Catalysis

Cyclopropane derivatives are employed in various chemical synthesis and catalysis applications. The generation of singlet oxygen by the glyoxal-peroxynitrite system is an example where cyclopropane derivatives participate in reactions leading to the formation of reactive oxygen species, which have implications in oxidative stress and chemical synthesis (Massari et al., 2011).

Construction of Nitrile-substituted Cyclopropanes

The stereocontrolled synthesis of nitrile-substituted cyclopropanes, facilitated by the chiral dirhodium complex, demonstrates the utility of cyclopropane derivatives in producing stereochemically complex structures with potential pharmaceutical applications (Denton et al., 2008).

Radical Chemistry and Material Science

Cyclopropane derivatives interact with peroxynitrite to form acetyl radicals, showcasing their role in radical chemistry and potential implications in material science and biological systems (Massari et al., 2008).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,2-diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYABFBTGGSNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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